molecular formula C14H18N4O B2558422 N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide CAS No. 2249084-47-5

N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide

Cat. No. B2558422
M. Wt: 258.325
InChI Key: XSKCUMQBQHXJSB-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide, also known as CMMPB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMMPB belongs to the class of benzamide derivatives and is known for its unique chemical structure.

Mechanism Of Action

The mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is not fully understood. However, it is believed that the compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.

Biochemical And Physiological Effects

N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has been shown to have a significant impact on various biochemical and physiological processes. Studies have demonstrated that the compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has also been shown to induce DNA damage, which can lead to cell death.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide in lab experiments is its potent cytotoxic activity against cancer cells. However, the compound has certain limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide. One area of interest is the development of more efficient synthesis methods to produce the compound in larger quantities. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide and its potential therapeutic applications in other diseases.
In conclusion, N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide is a unique chemical compound that has shown promising results in the field of medicinal chemistry. Its potential use as an anticancer agent has been extensively studied, and there are several future directions for research on the compound. However, further studies are needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide involves a multi-step process that begins with the reaction of 4-methylpiperazine with 2-nitrobenzaldehyde. The resulting product is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with cyanomethyl chloride to yield N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide.

Scientific Research Applications

N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide has been extensively studied for its potential use in the treatment of various diseases. One of the primary areas of research has been its use as an anticancer agent. Studies have shown that N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-17-8-10-18(11-9-17)13-5-3-2-4-12(13)14(19)16-7-6-15/h2-5H,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKCUMQBQHXJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(4-methylpiperazin-1-yl)benzamide

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